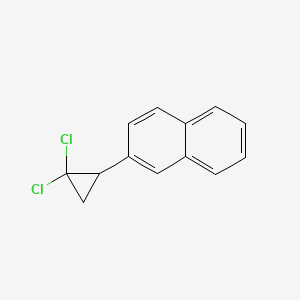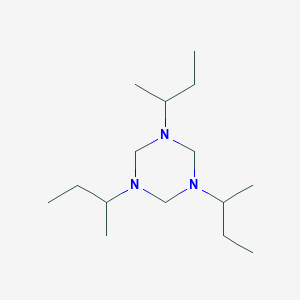![molecular formula C13H20O B14515354 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol CAS No. 62808-47-3](/img/structure/B14515354.png)
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4,5,6,7-Hexamethylbicyclo[320]hepta-3,6-dien-2-ol is a bicyclic compound characterized by its unique structure and multiple methyl groups
Métodos De Preparación
The synthesis of 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic routes often include cyclization reactions, methylation, and hydroxylation under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or carboxylic acids.
Reduction: This can result in the formation of alcohols or alkanes.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of halogenated or substituted derivatives.
Aplicaciones Científicas De Investigación
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include signal transduction, metabolic processes, or inhibition of specific biological functions.
Comparación Con Compuestos Similares
1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol can be compared with other similar compounds, such as:
1,3,5,6,7-Pentamethylbicyclo[3.2.0]hepta-2,6-diene: Differing by one less methyl group.
1,3,5,6,7-Pentachlorobicyclo[3.2.0]hepta-3,6-dien-2-one: Differing by the presence of chlorine atoms instead of methyl groups.
These comparisons highlight the unique structural and functional properties of this compound.
Propiedades
Número CAS |
62808-47-3 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1,3,4,5,6,7-hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol |
InChI |
InChI=1S/C13H20O/c1-7-8(2)12(5)9(3)10(4)13(12,6)11(7)14/h11,14H,1-6H3 |
Clave InChI |
BOIQUCIAWDRHKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2(C(=C(C2(C1O)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(E)-{[4-(Nonyloxy)phenyl]methylidene}amino]phenyl}prop-2-enoic acid](/img/structure/B14515288.png)


![Benzoic acid;2-[(4-chlorophenyl)methyl]phenol](/img/structure/B14515312.png)


![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![2-[(4-Anilinophenyl)(propan-2-yl)amino]ethan-1-ol](/img/structure/B14515334.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)




